![molecular formula C28H18O2 B14322984 10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol CAS No. 110072-63-4](/img/structure/B14322984.png)
10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol is a complex organic compound derived from phenanthrene, a tricyclic aromatic hydrocarbon This compound is characterized by the presence of two phenanthrene units connected through an ether linkage at the 9th position of each phenanthrene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol typically involves the following steps:
Starting Materials: Phenanthrene and phenanthren-9-ol.
Reaction: The phenanthrene is first converted to phenanthren-9-yl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Ether Formation: The phenanthren-9-yl chloride is then reacted with phenanthren-9-ol in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage, resulting in this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form phenanthrenequinone derivatives.
Reduction: Reduction reactions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) in carbon tetrachloride (CCl₄) for bromination.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene alcohols.
Substitution: Nitro-phenanthrene and bromo-phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic effects due to its interaction with biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol involves its interaction with TRPM4 channels. By inhibiting these channels, the compound can prevent the pancreas from secreting insulin in response to glucose stimulation . This inhibition is crucial for studying the regulation of insulin and potential treatments for diabetes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenanthrenol: An aromatic alcohol derived from phenanthrene, known for its TRPM4 channel inhibition properties.
Phenanthrenequinone: An oxidized derivative of phenanthrene, used in various chemical reactions and as a precursor for other compounds.
Uniqueness
10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol is unique due to its dual phenanthrene structure connected via an ether linkage, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
110072-63-4 |
|---|---|
Molekularformel |
C28H18O2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
10-phenanthren-9-yloxyphenanthren-9-ol |
InChI |
InChI=1S/C28H18O2/c29-27-24-15-7-4-12-21(24)22-13-5-8-16-25(22)28(27)30-26-17-18-9-1-2-10-19(18)20-11-3-6-14-23(20)26/h1-17,29H |
InChI-Schlüssel |
KHRUCHNYEYZNDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4=C(C5=CC=CC=C5C6=CC=CC=C64)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
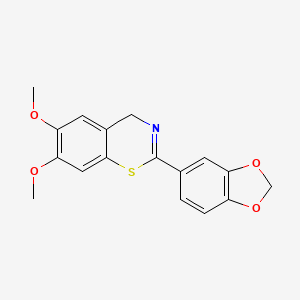
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
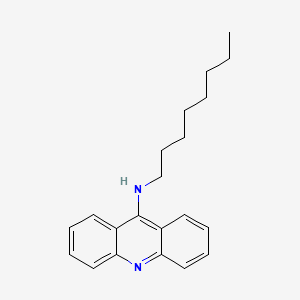
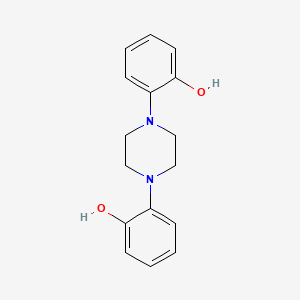


![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)


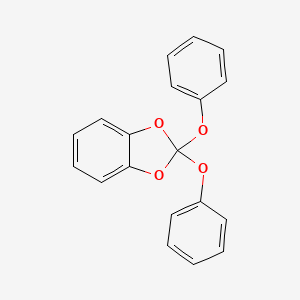
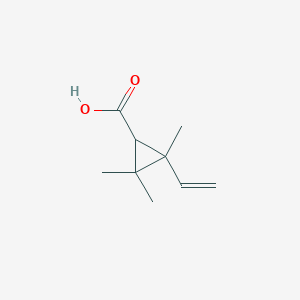
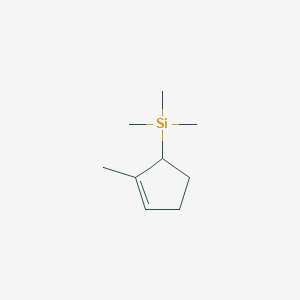
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
